molecular formula C21H30FNO3 B8352750 [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate

[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate

Cat. No. B8352750
M. Wt: 363.5 g/mol
InChI Key: JFSNOVAAGIPTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802728B2

Procedure details

Stir a mixture of 3-dimethylaminomethyl-2-(3-fluoro-5-hydroxy-phenyl)-bicyclo[4.1.0]heptan-2-ol (295 mg, 1.06 mmol), 2,2-dimethyl-propionyl chloride (153 mg, 1.27 mmol) and triethyl-amine (321 mg, 3.18 mmol) in CH2Cl2 (40 mL) at ambient temperature for 5 hours. Quench the mixture with 10 mL of H2O, Separate the aqueous layer off, and concentrate the organic layer under reduced pressure. Purify the residue by preparative TLC to give 2,2-dimethyl-propionic acid 3-(3-dimethylaminomethyl-2-hydroxy-bicyclo[4.1.0]hept-2-yl)-5-fluoro-phenyl ester as white solid (228 mg, Yield: 59.2%). MS (m/z): 364 (M+1). 1H NMR (400 MHz, Methanol-d4) δ 7.25-7.28 (d, J1=10.4, J2=1.6, 1H), 7.14 (s, 1H), 6.76-6.78 (d, J1=9.2, J2=2.4, 1H), 2.37-2.46 (m, 1H), 2.15-2.19 (m, 7H), 1.99-2.03 (d, J=13.2, 1H), 1.82 (m, 2H), 1.53-1.68 (m, 2H), 1.37 (s, 9H), 1.17 (m, 1H), 1.01-1.06 (m, 1H), 0.75-0.81 (m, 1H), 0.48-0.50 (m, 1H).
Name
3-dimethylaminomethyl-2-(3-fluoro-5-hydroxy-phenyl)-bicyclo[4.1.0]heptan-2-ol
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:11][CH2:10][CH:9]2[CH:7]([CH2:8]2)[C:6]1([C:13]1[CH:18]=[C:17]([OH:19])[CH:16]=[C:15]([F:20])[CH:14]=1)[OH:12])[CH3:3].[CH3:21][C:22]([CH3:27])([CH3:26])[C:23](Cl)=[O:24].C(N(CC)CC)C>C(Cl)Cl>[CH3:3][N:2]([CH2:4][CH:5]1[CH2:11][CH2:10][CH:9]2[CH:7]([CH2:8]2)[C:6]1([C:13]1[CH:18]=[C:17]([O:19][C:23](=[O:24])[C:22]([CH3:27])([CH3:26])[CH3:21])[CH:16]=[C:15]([F:20])[CH:14]=1)[OH:12])[CH3:1]

Inputs

Step One
Name
3-dimethylaminomethyl-2-(3-fluoro-5-hydroxy-phenyl)-bicyclo[4.1.0]heptan-2-ol
Quantity
295 mg
Type
reactant
Smiles
CN(C)CC1C(C2CC2CC1)(O)C1=CC(=CC(=C1)O)F
Name
Quantity
153 mg
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
321 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench the mixture with 10 mL of H2O
CUSTOM
Type
CUSTOM
Details
Separate the aqueous layer off, and
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic layer under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1C(C2CC2CC1)(O)C=1C=C(C=C(C1)F)OC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 228 mg
YIELD: PERCENTYIELD 59.2%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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